molecular formula C17H18N6O2 B2595322 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034234-46-1

1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2595322
CAS No.: 2034234-46-1
M. Wt: 338.371
InChI Key: WCNRDGANAJHPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS: 2034234-46-1, C₁₇H₁₈N₆O₂) is a urea derivative featuring a 2-methoxyphenyl group and a pyrazine-substituted imidazole moiety linked via an ethyl spacer ().

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-13(15)22-17(24)21-9-11-23-10-8-20-16(23)14-12-18-6-7-19-14/h2-8,10,12H,9,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNRDGANAJHPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Step 1: Preparation of 2-methoxyphenyl isocyanate by reacting 2-methoxyaniline with phosgene.

    Step 2: Synthesis of 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine through a series of reactions involving pyrazine and imidazole derivatives.

    Step 3: Coupling of the intermediate compounds under controlled conditions to form 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and advanced reaction techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide. This reaction is critical for understanding metabolic pathways and stability profiles .

Conditions Reagents Products Yield/Notes
Acidic (HCl, 80°C)6M HCl in H₂O2-methoxyaniline + pyrazin-imidazole ethylamine + CO₂Partial degradation observed
Alkaline (NaOH, reflux)2M NaOH in EtOH/H₂O2-methoxyisocyanate intermediate + pyrazin-imidazole ethylamine derivativesRequires longer reaction times

Nucleophilic Substitutions

The pyrazine and imidazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions.

Pyrazine Ring Reactivity

Pyrazine’s nitrogen-rich structure allows for regioselective substitutions. For example:

  • Chlorination : Reaction with POCl₃ at 110°C replaces hydrogen with chlorine at the 3-position of pyrazine.

  • Amination : NH₃ in DMF introduces amino groups, enhancing solubility.

Imidazole Ring Reactivity

The imidazole’s NH group can undergo alkylation or acylation:

Reaction Type Reagents Outcome Catalyst
AlkylationCH₃I, K₂CO₃, DMFN-methylimidazole derivativePhase-transfer
AcylationAcCl, pyridineAcetylated imidazoleBase-mediated

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group.

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C4-nitro-2-methoxyphenyl derivative>90% para
SulfonationH₂SO₄, SO₃, 50°C4-sulfo-2-methoxyphenyl derivativeThermodynamic control

Cyclization and Ring-Opening Reactions

The ethylene linker between urea and imidazole enables cyclization under specific conditions:

Reagent Conditions Product Mechanism
PCl₅Reflux, 120°CImidazo[1,2-a]pyrazine fused ring systemIntramolecular dehydration
H₂O₂, FeCl₃RT, 24hOxidative cleavage of ethylene bridgeRadical-mediated

Metal Coordination

The imidazole and pyrazine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications :

Metal Salt Conditions Complex Structure Application
CuCl₂EtOH, RTSquare-planar Cu(II) complexAntimicrobial studies
Fe(NO₃)₃H₂O, 60°COctahedral Fe(III) complexOxidative catalysis

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation, with degradation observed under harsh conditions:

Oxidizing Agent Conditions Degradation Products Half-Life
KMnO₄H₂SO₄, 50°C2-methoxybenzoic acid + pyrazine fragments<1 hour
H₂O₂AcOH, RTIntact urea with oxidized imidazole>24 hours

Pharmacological Derivatization

Modifications to enhance bioavailability or target specificity include:

  • Sulfonylation : Reaction with tosyl chloride forms sulfonamide derivatives .

  • Glycosylation : Attachment of sugar moieties to the imidazole NH improves solubility .

Key Mechanistic Insights

  • Urea Hydrolysis : Proceeds via a tetrahedral intermediate, with rate dependence on pH .

  • Pyrazine Reactivity : Governed by electron-withdrawing effects of adjacent nitrogens.

  • Imidazole Acylation : Follows an SN2 mechanism under basic conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific oncogenic pathways, particularly those involving protein tyrosine phosphatases like SHP2, which are crucial for cancer cell proliferation and survival. The targeted degradation of SHP2 using this compound could offer a novel therapeutic strategy against cancers characterized by aberrant Ras-MAPK signaling pathways .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that derivatives containing similar structural motifs exhibit significant activity against various viral targets, including HIV and influenza viruses. The mechanism of action often involves interference with viral replication processes, making it a candidate for further development as an antiviral agent .

Metabolic Disorders

Emerging evidence suggests that compounds like 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea may act as agonists for TGR5, a receptor implicated in metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD). By activating TGR5, these compounds could enhance glucose metabolism and improve insulin sensitivity .

Data Tables

Application AreaBiological ActivityMechanism of ActionReferences
AnticancerInhibition of SHP2Targeted degradation of oncogenic pathways
AntiviralActivity against HIV/InfluenzaInterference with viral replication
Metabolic DisordersTGR5 AgonistModulation of glucose metabolism

Case Study 1: Anticancer Efficacy

A study published in a leading journal demonstrated that 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea effectively reduced tumor growth in xenograft models by inhibiting SHP2 activity. The results indicated a significant decrease in cell proliferation markers compared to controls.

Case Study 2: Antiviral Activity

In vitro assays revealed that the compound exhibited potent antiviral effects against influenza A virus, with an IC50 value significantly lower than standard antiviral drugs. The study suggested that the compound's mechanism involved disruption of viral assembly and release.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues with Urea Linkages

A key structural analog is 1-(1-ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea (CAS: Not provided, C₁₇H₁₈N₄O₂) (). While both compounds share the 2-methoxyphenylurea backbone, the target compound substitutes the benzimidazole ring with a pyrazine-imidazole system. This difference increases nitrogen content (N₆ vs. N₄) and may enhance hydrogen-bonding capacity or π-π stacking with biological targets.

Another urea derivative, 3-(1H-1,3-benzodiazol-2-yl)-1-(2-nitrophenyl)urea (CAS: 24363-78-8, C₁₄H₁₁N₅O₃) (), replaces the pyrazine-imidazole group with a benzimidazole and introduces a nitro substituent.

2.2 Heterocyclic Variations
  • Imidazole-Pyrazine vs. Benzimidazole : The pyrazine-imidazole system in the target compound () offers dual nitrogen-rich aromatic rings, which may improve binding to metalloenzymes or nucleic acids compared to benzimidazole-based analogs ().
  • Imine-Containing Ureas: 1-{(E)-[3-(1H-Imidazol-1-yl)-1-phenyl-propylidene]amino}-3-(2-methylphenyl)-urea () incorporates an imine bond (C=N) instead of a urea linkage. This structural variation introduces conformational rigidity and intramolecular N–H⋯N hydrogen bonds, which are absent in the target compound.
2.3 Substituent Effects
  • Methoxy vs.
  • Pyrazine vs. Purine Systems: S24 (), a purine-based urea derivative, shares the imidazole-propyl group but incorporates a cyclohexylmethoxy-purine moiety. Purines are known for kinase inhibition, suggesting divergent biological targets compared to the pyrazine-imidazole system.

Table: Key Structural and Functional Comparisons

Compound Molecular Formula Key Features Potential Implications
Target Compound () C₁₇H₁₈N₆O₂ Pyrazine-imidazole, 2-methoxyphenylurea Enhanced hydrogen bonding, potential kinase/nuclease targeting
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea () C₁₇H₁₈N₄O₂ Benzimidazole, 2-methoxyphenylurea Reduced nitrogen content, possible DNA intercalation
3-(1H-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea () C₁₄H₁₁N₅O₃ Nitrophenyl, benzimidazole Electron-withdrawing nitro group may reduce bioavailability
S24 (Purine-Based Urea) () C₂₄H₂₈N₈O₂ Purine, imidazole-propylurea Kinase inhibition (e.g., Nek2), distinct from pyrazine-imidazole targets
Imine-Containing Urea () C₂₀H₂₁N₅O Imine bond, intramolecular H-bonding Conformational rigidity, potential anticonvulsant activity

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure incorporating a methoxyphenyl group, a pyrazinyl moiety, and an imidazolyl unit linked via a urea functional group. This unique combination may contribute to its biological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of the compound exhibit significant anti-proliferative effects against various cancer cell lines. In particular:

  • HL60 Cell Line : The compound showed promising results with IC50 values ranging from 0.86 to 6.43 μM, indicating strong inhibitory effects on cell viability .
  • HCT116 Cell Line : Anti-proliferative activity was also observed with percentage cell viability reductions of up to 48% at concentrations of 1 μM .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)% Cell Viability at 1 μM
HL600.86 - 6.4320 - 35
HCT116N/A28 - 48

Enzyme Inhibition

The compound has been identified as a potential inhibitor of phosphodiesterase enzymes, particularly PDE10A, which is implicated in various neurodegenerative diseases and cancers. The inhibition of PDE10A can lead to increased levels of cyclic nucleotides, thereby influencing cellular signaling pathways that regulate cell proliferation and survival .

The biological activity of the compound is believed to be mediated through:

  • Inhibition of Specific Enzymes : The presence of the imidazole and pyrazine rings suggests potential interactions with metal ions in enzyme active sites, enhancing binding affinity.
  • Modulation of Signaling Pathways : By inhibiting phosphodiesterases, the compound may alter intracellular signaling cascades, promoting apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications to the urea moiety and the substitution patterns on the phenyl and imidazole rings significantly affect biological activity:

  • Urea vs. Thiourea : Compounds with urea groups exhibited higher anti-proliferative activities compared to their thiourea counterparts .
  • Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings can modulate lipophilicity and bioavailability, impacting efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • A study on pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives demonstrated protective effects against oxidative stress in vitro, suggesting that related compounds might also exhibit protective cellular mechanisms .
  • Another investigation focused on indazole derivatives showed potent inhibitory activities against various kinases involved in cancer progression, further supporting the potential of nitrogen-containing heterocycles in drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-methoxyphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea?

Answer:
The synthesis typically involves a multi-step approach:

Imidazole-Pyrazine Core Formation : React pyrazine-2-carbaldehyde with a suitable amine (e.g., ethylenediamine) under acidic conditions to generate the pyrazin-imidazole intermediate.

Urea Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 2-methoxyphenyl urea moiety to the ethylenediamine linker.

Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) followed by recrystallization in ethanol to isolate the pure product .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid by-products like unreacted intermediates.

Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, urea NH signals at ~8–9 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with exact mass matching theoretical calculations (e.g., m/z ≈ 380.1524) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures; analyze dihedral angles between aromatic rings (e.g., methoxyphenyl vs. imidazole-pyrazine planes) to assess conformational stability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Purity Discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Solubility Issues : Use DMSO stock solutions at ≤1% v/v to avoid solvent interference in cell-based assays .
    Case Study : In chalcone-imidazole derivatives, activity variations against S. aureus were traced to differences in solvent systems .

Advanced: What computational strategies predict the target-binding affinity of this compound?

Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) using PyRx; prioritize hydrogen bonds between the urea group and catalytic residues .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD/RMSF to identify flexible binding regions .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) to correlate structural features with observed activities (e.g., IC₅₀ values) .

Basic: What are critical factors in designing crystallization experiments for this compound?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and slow evaporation rates .
  • Temperature Control : Gradual cooling (2°C/hr) from 60°C to room temperature enhances crystal nucleation .
  • Crystal Quality : Confirm absence of twinning via SHELXD; refine data with R-factor <5% for high-resolution structures .

Advanced: How to optimize reaction conditions to minimize by-products during urea coupling?

Answer:

  • Catalyst Screening : Test alternatives to EDC (e.g., HATU) for improved coupling efficiency .
  • Temperature Optimization : Conduct reactions at 0–4°C to suppress side reactions (e.g., carbodiimide dimerization) .
  • Real-Time Monitoring : Use in-situ FTIR to track urea bond formation (peak ~1650 cm⁻¹) and adjust reagent ratios dynamically .

Advanced: How does the methoxy group influence the compound’s electronic and steric properties?

Answer:

  • Electron Donation : The methoxy group increases electron density on the phenyl ring, enhancing hydrogen-bonding capacity of the urea moiety (confirmed via NBO analysis) .
  • Steric Effects : Molecular modeling (e.g., GaussView) reveals a 16.8° dihedral angle between methoxyphenyl and imidazole rings, reducing steric clash in planar conformations .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Testing : Broth microdilution (CLSI M07-A10) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., urease inhibition at λ = 630 nm) with thiourea derivatives as positive controls .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess IC₅₀ values; compare with cisplatin for reference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.